molecular formula C16H11NO2S B6240600 diphenyl-1,3-thiazole-4-carboxylic acid CAS No. 425392-56-9

diphenyl-1,3-thiazole-4-carboxylic acid

Cat. No. B6240600
CAS RN: 425392-56-9
M. Wt: 281.3
InChI Key:
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Description

Diphenyl-1,3-thiazole-4-carboxylic acid belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Safety and Hazards

According to the safety data sheet, diphenyl-1,3-thiazole-4-carboxylic acid is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for diphenyl-1,3-thiazole-4-carboxylic acid involves the condensation of 2 equivalents of benzaldehyde with thiourea to form 2-phenylthioimidazolidine-4,5-dione, which is then cyclized with 2 equivalents of benzaldehyde to form diphenyl-1,3-thiazole-4-carboxylic acid.", "Starting Materials": [ "Benzaldehyde", "Thiourea" ], "Reaction": [ "Step 1: Mix 2 equivalents of benzaldehyde with thiourea in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture to reflux for several hours to form 2-phenylthioimidazolidine-4,5-dione.", "Step 3: Cool the mixture and filter the solid product.", "Step 4: Mix the solid product with 2 equivalents of benzaldehyde in a solvent such as acetic acid or DMF.", "Step 5: Heat the mixture to reflux for several hours to form diphenyl-1,3-thiazole-4-carboxylic acid.", "Step 6: Cool the mixture and filter the solid product.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS RN

425392-56-9

Product Name

diphenyl-1,3-thiazole-4-carboxylic acid

Molecular Formula

C16H11NO2S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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